In Vitro Potency vs. Structural Analogues
sEH inhibitor-14 (compound 33) exhibits an IC50 of 0.39 nM against human sEH, making it the most potent analogue within its series [1]. Direct comparison with structural analogues reveals that the 2-OCF3 substitution on the benzyl group yields 5.1-fold higher potency than the 2-CF3 analogue (compound 32, IC50 = 2.0 nM) and 25-fold higher than the 2-Cl analogue (compound 31, IC50 = 9.9 nM) [1]. Furthermore, 3- or 4-substituted analogues (compounds 34–37) show a marked loss of inhibitory activity, with IC50 values ranging from 53 nM to 570 nM, representing a 135- to 1460-fold reduction relative to compound 33 [1]. This steep SAR underscores the critical importance of the 2-OCF3 moiety for optimal sEH binding.
| Evidence Dimension | IC50 against human sEH |
|---|---|
| Target Compound Data | 0.39 ± 0.1 nM |
| Comparator Or Baseline | Compound 31 (2-Cl): 9.9 ± 2.9 nM; Compound 32 (2-CF3): 2.0 ± 0.42 nM; Compound 35 (4-F): 570 ± 15 nM |
| Quantified Difference | 5.1-fold (vs. 32), 25-fold (vs. 31), 1460-fold (vs. 35) |
| Conditions | Cell-free sEH activity assay; recombinant human sEH; n=3 determinations |
Why This Matters
Potency directly impacts effective concentration requirements in experimental systems; sub-nanomolar IC50 minimizes off-target effects and enables lower dosing in in vivo studies.
- [1] Koc, B.; Koc, S.; Aydin, O.; et al. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega 2023, 8, 2, 2445–2454. View Source
